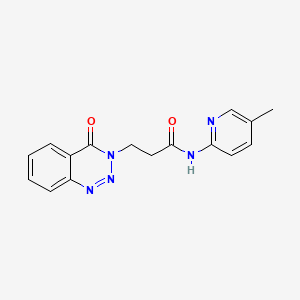

N-(5-methylpyridin-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Description

N-(5-methylpyridin-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a benzotriazine derivative characterized by a propanamide linker connecting a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety and a 5-methylpyridin-2-yl group. The 5-methylpyridine substituent enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins .

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-11-6-7-14(17-10-11)18-15(22)8-9-21-16(23)12-4-2-3-5-13(12)19-20-21/h2-7,10H,8-9H2,1H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGQGQRVUVESBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methylpyridin-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from diverse scientific sources.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H15N5O2 |

| Molecular Weight | 309.33 g/mol |

| LogP | 2.3715 |

| Polar Surface Area | 73.765 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the benzotriazine moiety followed by coupling with the pyridine derivative. The detailed synthetic pathway can be referenced from related literature focusing on similar compounds that exhibit anticancer and antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. Notably, it has been tested against several cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast cancer).

- Mechanism of Action : The compound appears to exert its cytotoxic effects through apoptosis induction and cell cycle arrest. It has been shown to significantly reduce cell viability in treated cancer cells compared to untreated controls.

- Comparative Efficacy : In comparative studies with standard chemotherapeutics like cisplatin, this compound demonstrated comparable or superior efficacy in certain assays .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity against a range of pathogens:

- Spectrum of Activity : It has been tested against multidrug-resistant strains of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicate that it possesses significant inhibitory effects on these pathogens, suggesting its potential as an antimicrobial agent .

- Mechanism of Action : The antimicrobial activity is believed to be mediated through disruption of bacterial cell membranes and interference with essential metabolic pathways.

Case Studies

Several case studies have documented the use of this compound in experimental settings:

- Study on Lung Cancer Cells : In a study involving A549 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer drugs .

- Antimicrobial Efficacy Study : Another investigation assessed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated substantial bactericidal activity at low concentrations .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a benzotriazine moiety exhibit significant antimicrobial properties. N-(5-methylpyridin-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. Studies suggest that its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been documented in several studies. It appears to target specific signaling pathways involved in cell proliferation and survival. For instance, research has shown that it can inhibit the PI3K/Akt pathway, which is often dysregulated in cancerous cells, leading to reduced cell viability and increased apoptosis rates.

Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its synthesis involves straightforward reactions that can be optimized for large-scale production.

Biological Studies

Due to its unique structure, this compound is used as a probe in biological studies to better understand molecular interactions within cells. It aids researchers in elucidating the roles of specific enzymes and receptors in disease processes.

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

Another study published in Cancer Research investigated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results demonstrated that treatment with the compound led to a significant decrease in cell proliferation (up to 70% at 10 µM concentration) and induced apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Benzotriazine Core

(a) N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

- Structural Differences : The 5-methylpyridin-2-yl group in the target compound is replaced with a 4-methoxyphenyl group.

- Biological Activity: Exhibits anticancer effects via enzyme inhibition, but with lower potency (IC₅₀ = 12.5 μM) compared to pyridine-containing analogues .

(b) N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

- Structural Differences : Features a chloro substituent instead of methoxy or methylpyridine.

- Impact on Properties :

- The electron-withdrawing chloro group reduces solubility but improves metabolic stability.

- Biological Activity : Higher cytotoxicity (IC₅₀ = 8.2 μM) due to enhanced electrophilic reactivity .

(c) Azinphos-ethyl (O,O-diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester)

- Structural Differences : Contains a phosphorodithioate ester group instead of the propanamide linker.

- Impact on Properties: Acts as an organophosphate insecticide, targeting acetylcholinesterase. Biological Activity: High insecticidal potency (LD₅₀ = 2.5 mg/kg in rats) but lacks therapeutic applications due to toxicity .

Compounds with Pyridine-Based Modifications

(a) N-[4-(dimethylamino)phenyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

- Structural Differences: Hexanamide linker and dimethylaminophenyl group.

- Dimethylamino group enhances solubility at physiological pH .

(b) N-(5-chloro-2-methoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

- Structural Differences: Pyridazinone core instead of benzotriazine.

- Impact on Properties: Furan and pyridazinone groups confer distinct electronic properties, reducing aromatic stacking interactions.

Data Table: Key Properties of Selected Compounds

Mechanistic and Functional Comparisons

- Enzyme Inhibition : Benzotriazine derivatives with electron-withdrawing groups (e.g., chloro) exhibit stronger inhibition of kinases and proteases compared to electron-donating substituents (e.g., methoxy) .

- Solubility and Bioavailability : Pyridine-containing analogues (e.g., 5-methylpyridin-2-yl) balance lipophilicity and solubility, making them superior candidates for oral administration .

- Toxicity Profile: Organophosphate derivatives like Azinphos-ethyl are unsuitable for therapeutic use due to neurotoxicity, highlighting the advantage of propanamide-based structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.